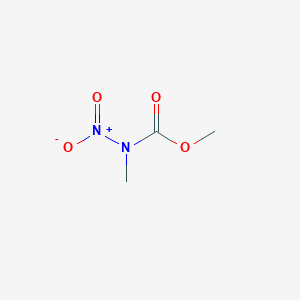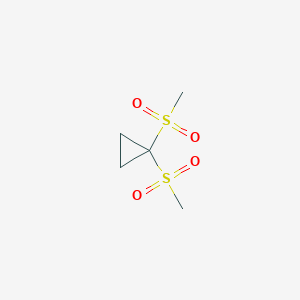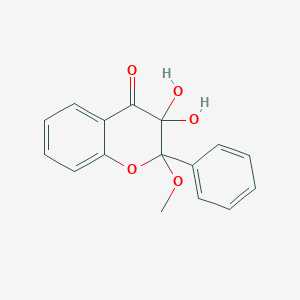
3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2-methoxy-2-phenyl- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenolic compounds and aldehydes in the presence of acid catalysts. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other benzopyran derivatives such as:
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-2-phenyl-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-
- 2,3-Dihydro-3-hydroxy-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of 4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2-methoxy-2-phenyl-.
Properties
CAS No. |
1808-07-7 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3,3-dihydroxy-2-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-16(11-7-3-2-4-8-11)15(18,19)14(17)12-9-5-6-10-13(12)21-16/h2-10,18-19H,1H3 |
InChI Key |
RKVISRFSXSLDHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C(=O)C2=CC=CC=C2O1)(O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
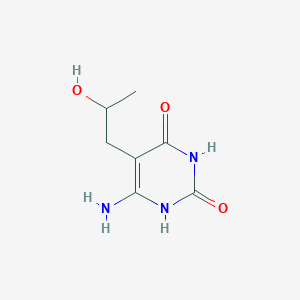



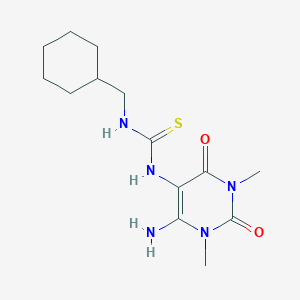
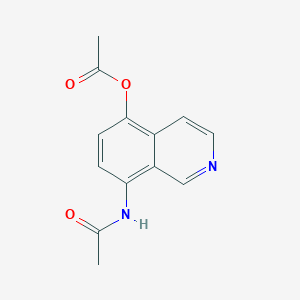
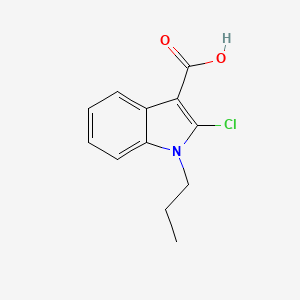
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
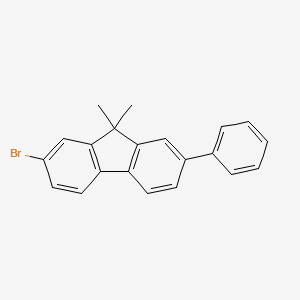
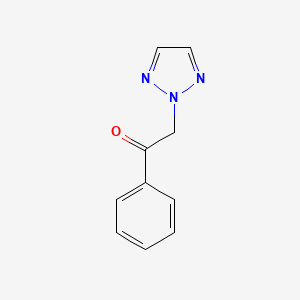
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
